2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 2-methyl-4-(pyridin-4-yl)phenyl trifluoromethanesulfonate features a trifluoromethanesulfonate (triflate) group attached to a 2-methyl-4-(pyridin-4-yl)phenyl scaffold. Single-crystal X-ray diffraction studies of analogous triflate esters, such as phenyl trifluoromethanesulfonate, reveal characteristic S–O bond lengths of 1.42–1.45 Å and C–S bond distances of 1.76–1.80 Å. The triflate group adopts a tetrahedral geometry around the sulfur atom, with bond angles close to the ideal 109.5°.
The pyridinyl substituent introduces planarity to the aromatic system, as observed in related pyridine-containing triflate derivatives. Intermolecular interactions in the crystal lattice are dominated by weak C–H···O and C–F···π contacts, which stabilize the packing arrangement. A comparative analysis of bond parameters is provided in Table 1.
Table 1: Key bond lengths and angles in trifluoromethanesulfonate derivatives
The methyl group at the 2-position introduces steric hindrance, slightly distorting the phenyl ring’s planarity and influencing reactivity patterns.
Properties
Molecular Formula |
C13H10F3NO3S |
|---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
(2-methyl-4-pyridin-4-ylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H10F3NO3S/c1-9-8-11(10-4-6-17-7-5-10)2-3-12(9)20-21(18,19)13(14,15)16/h2-8H,1H3 |
InChI Key |
UKEMOSVXGUPEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NC=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate typically involves the reaction of 2-Methyl-4-(pyridin-4-YL)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the generated trifluoromethanesulfonic acid. The reaction proceeds at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in stainless steel reactors equipped with temperature control and inert gas protection to prevent moisture and oxygen from affecting the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines, alcohols, and thiols under mild conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The compound can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Bases: Pyridine, triethylamine
Major Products Formed
Substitution Products: Amines, ethers, thioethers
Coupling Products: Biaryl compounds
Reduction Products: Phenol derivatives
Scientific Research Applications
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new bonds with nucleophiles. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Structural and Electronic Properties
The reactivity and applications of triflates depend heavily on substituents. Below is a comparison with key analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Reactivity |
|---|---|---|---|
| 2-Methyl-4-(pyridin-4-YL)phenyl triflate | Pyridinyl, methyl | ~317.3 (calculated) | Basic pyridinyl group; moderate EWG effects |
| 3-Hydroxy-2-(trimethylsilyl)phenyl triflate [4] | Trimethylsilyl, hydroxyl | ~318.3 (calculated) | Steric hindrance (SiMe₃); labile hydroxyl |
| 2-(Trifluoromethyl)phenyl triflate [5] | Trifluoromethyl | 294.17 | Strong EWG (CF₃); high reactivity |
| 3-(Trifluoromethyl)phenyl triflate [5] | Trifluoromethyl (meta position) | 294.17 | Similar to ortho-CF₃ but steric differences |
Key Observations :
- Electron Effects : The trifluoromethyl group in analogs () provides stronger electron-withdrawing effects (EWG) than the pyridinyl-methyl substituent, accelerating reactions like Suzuki-Miyaura couplings .
- Basicity : The pyridinyl group in the target compound may participate in acid-base interactions or metal coordination, unlike CF₃ or SiMe₃ substituents.
Stability and Handling
- Hydrolytic Stability : Triflates with electron-deficient aryl groups (e.g., CF₃) are more moisture-sensitive. The pyridinyl analog’s stability is likely intermediate, depending on substituent electronic effects.
- Commercial Availability : While 2-(trifluoromethyl)phenyl triflate is commercially available (), the pyridinyl analog may require custom synthesis .
Biological Activity
2-Methyl-4-(pyridin-4-YL)phenyl trifluoromethanesulfonate (often referred to as a triflate) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and detailed research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-methyl-4-(pyridin-4-YL)phenol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine. The reaction conditions generally require careful temperature control and solvent selection to optimize yield and purity.
1. Antimicrobial Properties
Research has indicated that triflates can exhibit antimicrobial activity. A study highlighted the ability of similar compounds to inhibit bacterial growth, suggesting that this compound may possess similar properties. The mechanism is thought to involve disruption of bacterial cell membrane integrity.
2. Anticancer Activity
Triflates have been investigated for their potential as anticancer agents. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study involving pyridine derivatives demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
3. Enzyme Inhibition
Enzyme inhibition studies have shown that triflates can act as potent inhibitors of specific enzymes involved in cancer progression and inflammation. For example, compounds related to this compound have been noted for their ability to inhibit kinases, which play critical roles in cell signaling pathways associated with cancer .
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized several triflates, including derivatives of this compound, and evaluated their cytotoxic effects on prostate cancer cells (PC3 and DU145). The results showed that at concentrations of 10 µM, the compound reduced cell viability significantly over 72 hours, indicating a promising therapeutic window for further development .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triflate A | PC3 | 26.43 ± 2.1 | Apoptosis induction |
| Triflate B | DU145 | 41.85 ± 7.8 | Cell cycle arrest |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of various triflates on IKK2 kinase activity, crucial for inflammatory responses and cancer cell survival. The results indicated that certain derivatives exhibited nanomolar Ki values, suggesting high potency as therapeutic agents .
Research Findings
Recent investigations into the biological activity of triflates demonstrate their versatility in medicinal chemistry:
- Antimicrobial Activity : Triflates showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Significant cytotoxic effects were observed in multiple cancer cell lines with varying degrees of selectivity towards tumor cells versus normal cells.
- Mechanistic Insights : Studies revealed that these compounds might induce apoptosis through mitochondrial pathways and inhibit key signaling molecules involved in tumor progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
